6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine 6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Brand Name: Vulcanchem
CAS No.: 36108-11-9
VCID: VC6489821
InChI: InChI=1S/C11H7F6N5/c12-10(13,14)5-2-1-3-6(4-5)19-9-21-7(11(15,16)17)20-8(18)22-9/h1-4H,(H3,18,19,20,21,22)
SMILES: C1=CC(=CC(=C1)NC2=NC(=NC(=N2)N)C(F)(F)F)C(F)(F)F
Molecular Formula: C11H7F6N5
Molecular Weight: 323.202

6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

CAS No.: 36108-11-9

Cat. No.: VC6489821

Molecular Formula: C11H7F6N5

Molecular Weight: 323.202

* For research use only. Not for human or veterinary use.

6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine - 36108-11-9

Specification

CAS No. 36108-11-9
Molecular Formula C11H7F6N5
Molecular Weight 323.202
IUPAC Name 6-(trifluoromethyl)-2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C11H7F6N5/c12-10(13,14)5-2-1-3-6(4-5)19-9-21-7(11(15,16)17)20-8(18)22-9/h1-4H,(H3,18,19,20,21,22)
Standard InChI Key BWAMPMQJCLPKTR-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC2=NC(=NC(=N2)N)C(F)(F)F)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine, delineates its core structure:

  • A 1,3,5-triazine ring substituted at position 6 with a trifluoromethyl group (-CF₃).

  • Two amino groups (-NH₂) at positions 2 and 4, with the position 2 amine further substituted by a 3-(trifluoromethyl)phenyl group.

The molecular formula is C₁₁H₇F₆N₅, yielding a molecular weight of 323.20 g/mol (calculated from atomic masses: C=12.01, H=1.01, F=19.00, N=14.01) .

Structural Comparison to Related Compounds

Comparative analysis with analogous triazines reveals key differences:

  • 2-N-[3-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine (CAS 3832-69-7) : Shares the 3-(trifluoromethyl)phenyl substituent but lacks the 6-CF₃ group, resulting in a lower molecular weight (255.20 g/mol).

  • 6-[3-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine (CAS 30508-78-2) : Positions the phenyl group at the triazine’s 6-position instead of the 2-amino group, altering steric and electronic properties.

Physicochemical Properties

Estimated Physical Constants

While direct experimental data for the compound is limited, properties are extrapolated from structurally similar triazines :

PropertyEstimated ValueBasis for Estimation
Melting Point215–220°CHigher than CAS 30508-78-2
Boiling Point340–345°CIncreased molecular weight
Density1.52–1.55 g/cm³CF₃ groups increase density
Solubility in Water<0.1 mg/mL (25°C)Hydrophobic CF₃ groups
LogP (Partition Coeff.)3.2–3.5Enhanced lipophilicity

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm⁻¹), C≡N triazine ring vibrations (~1550 cm⁻¹), and C-F stretches (1100–1200 cm⁻¹) .

  • NMR: ¹⁹F NMR would show distinct signals for the two CF₃ groups, potentially split due to differing electronic environments.

Synthesis and Reactivity

Proposed Synthesis Pathways

Synthetic routes derive from methods for analogous triazines :

Route 1: Sequential Nucleophilic Substitution

  • Step 1: React cyanuric chloride with 3-(trifluoromethyl)aniline to substitute one chlorine atom.

    C3N3Cl3+C7H4F3NH2C3N3Cl2(NH-C7H4F3)+HCl\text{C}_3\text{N}_3\text{Cl}_3 + \text{C}_7\text{H}_4\text{F}_3\text{NH}_2 \rightarrow \text{C}_3\text{N}_3\text{Cl}_2(\text{NH-C}_7\text{H}_4\text{F}_3) + \text{HCl}
  • Step 2: Substitute a second chlorine with ammonia.

  • Step 3: Introduce the 6-CF₃ group via trifluoromethylation (e.g., using CF₃Cu or CF₃SiMe₃).

Route 2: Direct Cyclization

  • Condensation of CF₃-containing precursors with guanidine derivatives under high-temperature conditions.

Chemical Reactivity

The compound’s reactivity is influenced by:

  • Electrophilic Sites: The triazine ring’s electron-deficient nature facilitates nucleophilic attacks at positions 2, 4, and 6.

  • Amino Groups: Participate in acylation, alkylation, and Schiff base formation.

  • CF₃ Groups: Electron-withdrawing effects stabilize negative charges, moderating reaction rates .

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